molecular formula C19H16ClFN2OS B2508559 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 946228-36-0

4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No. B2508559
CAS RN: 946228-36-0
M. Wt: 374.86
InChI Key: GMPZSCOIUCAEQF-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a derivative of 1,3-thiazole, which is a heterocyclic compound that has garnered interest due to its wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the 3-fluorophenyl group suggests potential for enhanced biological activity, while the 4-methyl-1,3-thiazol-5-yl moiety could contribute to the compound's chemical stability and reactivity.

Synthesis Analysis

The synthesis of related 1,3-thiazole derivatives typically involves the condensation of hydrazinecarbothioamide with various reagents. In the case of the compound mentioned in the first paper, the synthesis was achieved through a dehydrosulfurization reaction using iodine and triethylamine in a DMF medium, resulting in an 84% yield. The structure was confirmed by NMR spectroscopy data . Although the exact synthesis of 4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is not detailed, it is likely to involve similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of 1,3-thiazole derivatives is characterized by the presence of a five-membered ring containing both sulfur and nitrogen atoms. This ring structure is crucial for the compound's biological activity and interaction with various enzymes. In the first paper, molecular docking studies with dihydrofolate reductase (DHFR) indicated that the synthesized compound could be a potential inhibitor, suggesting that the molecular structure of such derivatives is conducive to binding with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3-thiazole derivatives is influenced by the substituents attached to the thiazole ring. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents, can affect the electron density of the ring and thus its reactivity in various chemical reactions. The synthesis process itself, involving dehydrosulfurization, indicates that the compound can undergo reactions that lead to the loss of sulfur and the formation of new bonds .

Physical and Chemical Properties Analysis

The physical properties of such compounds, including melting points and solubility, are typically determined by the nature of the substituents. The second paper provides a method for characterizing the physical properties of related compounds, such as melting points determined in open capillary tubes . The chemical properties, including stability and reactivity, are influenced by the molecular structure, particularly the presence of the 1,3-thiazole ring and its substituents. The cytotoxic and antioxidant activities of similar compounds were evaluated using MTT and DPPH assays, respectively, indicating that these derivatives can exhibit significant biological activities .

Scientific Research Applications

Anticancer Applications

Compounds with structural similarities to "4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide" have been designed and synthesized for evaluation as anticancer agents. For example, a series of substituted benzamides were synthesized and tested against cancer cell lines, exhibiting moderate to excellent anticancer activity, suggesting potential utility in cancer treatment strategies (Ravinaik et al., 2021).

Antimicrobial Applications

The synthesis and evaluation of new thiourea derivatives for antimicrobial applications have been explored, demonstrating significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Biological Evaluation

Research on the synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs. This work involves creating compounds with a fluorine atom in specific positions to enhance antimicrobial activity, reflecting the broader interest in utilizing such structures for biological applications (Desai, Rajpara, & Joshi, 2013).

Heterocyclic Synthesis

Compounds similar in structure have been used in heterocyclic synthesis, contributing to the development of new chemical entities with potential biological activities. The research into creating novel heterocyclic compounds indicates a broad interest in such structures for various scientific and pharmacological applications (Basheer & Rappoport, 2006).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. It could potentially be investigated for various applications, depending on its biological activity, reactivity, and other properties .

properties

IUPAC Name

4-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2OS/c1-12-17(25-19(23-12)14-3-2-4-16(21)11-14)9-10-22-18(24)13-5-7-15(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZSCOIUCAEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

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